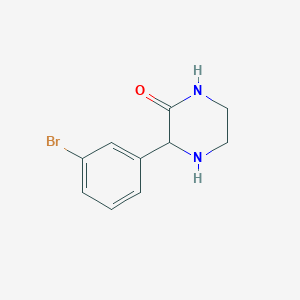
(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione
Descripción general
Descripción
(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione, also known as RPID, is an organic compound that is used in various scientific research applications. RPID is a chiral molecule, meaning it has a non-superimposable mirror image, and is composed of two chiral centers. RPID is a versatile compound and has been used in a variety of research applications, including drug synthesis, molecular recognition, and chiral resolution.
Aplicaciones Científicas De Investigación
Antimycobacterial and Non-Cytotoxic Properties
One significant application of substituted isoindoline-1,3-dione derivatives, including those with a piperidine component, is in the field of antimycobacterial agents. A study found that a compound with a butyl chain spacer between two pharmacophores and piperidine as the secondary amine component was potent and non-cytotoxic, showing promise against Mycobacterium tuberculosis (Rani et al., 2019).
Molecular Geometry and Cytotoxicity Analysis
A Mannich base molecule of 2-(piperidin-1-ylmethyl)isoindoline-1,3-dione (PPF) was synthesized, demonstrating its molecular geometry through various spectroscopic analyses. This compound's thermal stability and cytotoxic activity were investigated, providing valuable insights into its potential applications in various scientific fields (Devi et al., 2021).
Enantiospecific Synthesis
A study focused on the enantiospecific synthesis of (R)- and (S)-piperidin-3-ol, highlighting the potential of these compounds in various scientific applications. The key step involved the enantiospecific ring openings of enantiomerically pure isoindoline diones (Babu et al., 2014).
Antibacterial Activity
The synthesis of certain isoindoline-1,3-dione derivatives showed notable antibacterial activity. This research underlines the potential use of these compounds in developing new antibacterial agents (Merugu et al., 2010).
Optical and Crystal Structure Analysis
Isoindoline-1,3-dione derivatives have been explored for their optical and crystal structure properties. This research is crucial for understanding the material science applications of these compounds (Prathap et al., 2017).
Development of Antibacterial Agents
The synthesis of (R)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione showcases its potential as a precursor for developing antibacterial agents, particularly in the 2-oxazolidinone class (Rajesh et al., 2011).
Tyrosinase Inhibition
Isoindoline-1,3-dione derivatives have been evaluated for their tyrosinase inhibition potency, which is relevant in pharmacology and cosmetics. This research emphasizes the versatility of isoindoline-1,3-dione compounds in various biochemical applications (Then et al., 2018).
Photophysical and Thermal Properties
Novel acridin-isoindoline-1,3-dione derivatives were synthesized, and their photophysical and thermal properties were characterized, indicating potential in optoelectronic applications (Mane et al., 2019).
Green Catalytic Synthesis
A greener approach to synthesizing isoindoline-1,3-dione derivatives was developed using water extract of onion peel ash, indicating a sustainable method for producing these compounds (Journal et al., 2019).
Antimicrobial and Computational Studies
Isoindoline-1,3-dione derivatives have been studied for their antimicrobial activities and structural properties, revealing their potential in the field of medicinal chemistry (Ghabbour & Qabeel, 2016).
Propiedades
IUPAC Name |
2-[(3R)-piperidin-3-yl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-12-10-5-1-2-6-11(10)13(17)15(12)9-4-3-7-14-8-9/h1-2,5-6,9,14H,3-4,7-8H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAZMSVKCTYEPJ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




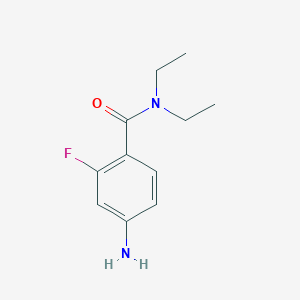

![1-[(4-Bromothiophen-2-yl)methyl]azepane](/img/structure/B1399025.png)
![N-[(pyridin-4-yl)methyl]cyclobutanamine](/img/structure/B1399028.png)
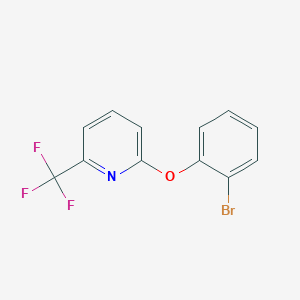
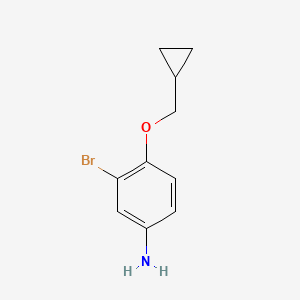

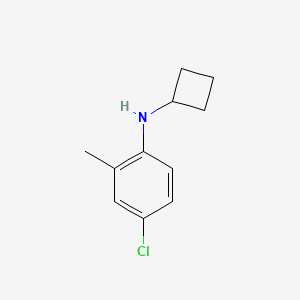
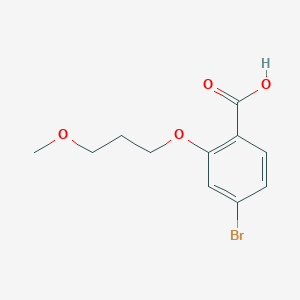
![Ethyl 2-[methyl(pyridin-4-yl)amino]acetate](/img/structure/B1399036.png)
![N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1399040.png)

